4,5-dimethyl-2-[4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-1,3-benzothiazole
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Overview
Description
4,5-dimethyl-2-[4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-1,3-benzothiazole: is a complex organic compound that belongs to the class of benzothiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the benzothiazole core. One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions to form the benzothiazole ring
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for large-scale production. This might involve the use of continuous flow reactors, which can enhance the efficiency and safety of the process. Additionally, the use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, would be considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The benzothiazole ring can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: : Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Scientific Research Applications
Medicine: : It has shown promise in the development of new drugs, particularly in the treatment of cancer and inflammatory diseases.
Biology: : Its biological activity has been explored in the context of enzyme inhibition and receptor binding.
Industry: : The compound's unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
This compound can be compared to other benzothiazoles and pyrazole derivatives, which share similar structural features. Some similar compounds include:
Benzothiazole derivatives: : These compounds are known for their antimicrobial and anticancer properties.
Pyrazole derivatives: : These compounds are often used in the development of anti-inflammatory and analgesic drugs.
The uniqueness of 4,5-dimethyl-2-[4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-1,3-benzothiazole lies in its specific combination of functional groups and its potential for diverse applications.
Properties
IUPAC Name |
[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-methylpyrazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5OS/c1-12-4-5-15-16(13(12)2)19-18(25-15)23-10-8-22(9-11-23)17(24)14-6-7-21(3)20-14/h4-7H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTJQNYSTFEAJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C4=NN(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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